2-hydroxydibenzo[b,e]thiepin-11(6H)-one
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Overview
Description
2-Hydroxydibenzo[b,e]thiepin-11(6H)-one is a chemical compound belonging to the dibenzothiepin family. This compound is characterized by its unique structure, which includes a thiepin ring fused with two benzene rings and a hydroxyl group at the 2-position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxydibenzo[b,e]thiepin-11(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzophenone with sulfur to form the thiepin ring. The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxydibenzo[b,e]thiepin-11(6H)-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions include various substituted dibenzothiepins, ketones, and alcohols. These products have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
2-Hydroxydibenzo[b,e]thiepin-11(6H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-hydroxydibenzo[b,e]thiepin-11(6H)-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
Dothiepin: A tricyclic antidepressant with a similar dibenzothiepin structure.
Dosulepin: Another tricyclic antidepressant with comparable chemical properties.
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: A derivative with fluorine substitutions
Uniqueness
2-Hydroxydibenzo[b,e]thiepin-11(6H)-one is unique due to its specific hydroxyl group at the 2-position, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H10O2S |
---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
2-hydroxy-6H-benzo[c][1]benzothiepin-11-one |
InChI |
InChI=1S/C14H10O2S/c15-10-5-6-13-12(7-10)14(16)11-4-2-1-3-9(11)8-17-13/h1-7,15H,8H2 |
InChI Key |
SPVFHNOUQOKJAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=C(S1)C=CC(=C3)O |
Origin of Product |
United States |
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